![molecular formula C14H18N4O3 B2447204 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1448057-62-2](/img/structure/B2447204.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
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Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.374 g/mol
- CAS Number : 1448046-13-6
Property | Value |
---|---|
Molecular Formula | C17H21N3O2 |
Molecular Weight | 299.374 g/mol |
CAS Number | 1448046-13-6 |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit key oncogenic pathways, including:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Involved in cell proliferation and survival.
In vitro studies have demonstrated that this compound can inhibit tumor cell growth by inducing apoptosis and blocking cell cycle progression in various cancer cell lines .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are critical in mediating inflammatory responses. This activity suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrazole Ring : Known for its ability to interact with various biological targets, enhancing the compound's potency against cancer cells.
- Amide Functional Group : Contributes to hydrogen bonding interactions with biological macromolecules, facilitating better binding affinities.
- Cyclopropyl Substitution : Modifies the electronic properties of the molecule, potentially increasing its lipophilicity and membrane permeability.
Study 1: Antitumor Activity
In a study conducted on breast cancer cell lines MCF-7 and MDA-MB-231, N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-y)acetamide exhibited significant cytotoxic effects. The compound was tested alone and in combination with doxorubicin, showing enhanced efficacy when used in synergy with established chemotherapeutics .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this pyrazole derivative in a mouse model of acute inflammation. The results indicated a marked reduction in edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17-11(9-2-3-9)6-10(16-17)7-15-12(19)8-18-13(20)4-5-14(18)21/h6,9H,2-5,7-8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMWMDVSCWLYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CN2C(=O)CCC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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